molecular formula C12H14N2O2S B1426637 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-57-5

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B1426637
CAS No.: 1352999-57-5
M. Wt: 250.32 g/mol
InChI Key: TUFJRIYLHWIFLI-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a specialized chemical building block that incorporates a benzothiazole core, a privileged scaffold in medicinal chemistry and materials science. The structure features a 4,5-dimethylbenzothiazole moiety, a motif known to be present in various bioactive molecules and fluorescent dyes, linked to a methylglycine unit. This molecular architecture suggests potential utility in several research domains. In drug discovery, the benzothiazole nucleus is frequently explored for its diverse biological activities. The presence of the glycine derivative, a common feature in peptide mimetics and linkers, may allow this compound to be used in the synthesis of novel enzyme inhibitors or receptor modulators. Furthermore, substituted benzothiazoles are widely investigated in materials science for the development of organic ligands, corrosion inhibitors, and as precursors for the synthesis of more complex heterocyclic systems. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, wearing suitable personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-[(4,5-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-4-5-9-11(8(7)2)13-12(17-9)14(3)6-10(15)16/h4-5H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJRIYLHWIFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,5-Dimethyl-1,3-Benzothiazole Core

The benzothiazole ring is typically constructed by the condensation of 2-aminothiophenol derivatives with appropriate aldehydes or carboxylic acid derivatives. For the 4,5-dimethyl substitution pattern, 3,4-dimethyl-2-aminothiophenol is used as the starting material.

Typical procedure:

  • 3,4-Dimethyl-2-aminothiophenol is reacted with formic acid or an aldehyde under acidic conditions to promote cyclization forming the benzothiazole ring.
  • The reaction is often carried out under reflux in solvents such as ethanol or acetic acid.

One-Pot Multicomponent Reactions

Recent advances have employed one-pot, three-component reactions involving:

  • A benzothiazole precursor,
  • N-methylglycine,
  • And an aldehyde or other electrophile,

to form the target compound via cycloaddition or condensation pathways. These methods improve efficiency and reduce purification steps.

A study employing a one-pot 1,3-dipolar cycloaddition reaction of nonstabilized azomethine ylides derived from N-methylglycine and benzothiazole derivatives demonstrated high regio- and stereoselectivity, confirmed by computational analysis at the B3LYP/cc-pVTZ level of theory. The reaction proceeds through an asynchronous one-step mechanism with favorable transition states identified by molecular electrostatic potential mapping, indicating strong attractive forces between reactants. This approach yields N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine derivatives efficiently with good stereocontrol.

Another synthetic strategy involves Knoevenagel condensation to prepare benzothiazole intermediates, followed by acylation and substitution steps to introduce the glycine moiety. This method has been used to synthesize benzothiazole derivatives with biological activity, including anti-tubercular agents, highlighting the versatility of the benzothiazole scaffold.

Method Type Key Reactants Conditions Yield (%) Notes
Cyclization of 2-aminothiophenol 3,4-Dimethyl-2-aminothiophenol + aldehyde/formic acid Acidic reflux (ethanol/acetic acid) 70-85 Forms 4,5-dimethylbenzothiazole core
Amide coupling Benzothiazole-2-amine + N-methylglycine derivative + coupling agent (EDCI/DCC) Room temp to mild heating, base present 60-80 Efficient introduction of N-methylglycine moiety
One-pot 1,3-dipolar cycloaddition Benzothiazole derivative + N-methylglycine + aldehyde Solvent-dependent, often polar solvents, mild heating 75-90 High regio- and stereoselectivity, fewer steps

The preparation of this compound is achieved through well-established synthetic routes involving benzothiazole ring formation followed by functionalization with N-methylglycine. Advances in one-pot multicomponent reactions and computationally guided synthesis have enhanced the efficiency and selectivity of these preparations. These methods provide a robust platform for the synthesis of this compound and its derivatives for further biological evaluation and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Scientific Research Applications

The compound's interactions with biological targets make it suitable for various applications:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in microbial growth or cancer cell survival.
  • Receptor Modulation : The compound can bind to cellular receptors, altering their activity and influencing downstream signaling pathways.

Industrial Uses

In addition to its medicinal applications, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is utilized in industrial processes:

  • Dyes and Pigments Production : The compound is used in the synthesis of dyes and pigments due to its unique chemical properties.
  • Material Science : Its reactivity allows it to be employed in the development of materials with specific properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. In vitro studies showed that this compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 25 µg/mL. Mechanistic studies revealed activation of the caspase pathway as a key component of its anticancer activity.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole Derivatives

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide
  • Structure : A 6-chloro-substituted benzothiazole with a piperidinecarboxamide group.
  • Key Differences :
    • Substitution: Chlorine at position 6 vs. methyl groups at 4,5 in the target compound.
    • Functional Groups: Piperidinecarboxamide vs. N-methylglycine.
  • Implications : The electron-withdrawing chloro group may reduce electron density in the benzothiazole ring compared to electron-donating methyl groups, altering reactivity and binding properties. The piperidinecarboxamide group introduces a bulky, lipophilic substituent, which could enhance membrane permeability but reduce aqueous solubility relative to the zwitterionic N-methylglycine .
N-[2-(Dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide hydrochloride
  • Structure: Shares the 4,5-dimethylbenzothiazole core but incorporates a dimethylaminoethyl side chain and a methylsulfonyl group.
  • Key Differences: Additional Substituents: The dimethylaminoethyl group introduces basicity, while the methylsulfonyl moiety enhances polarity. Molecular Weight: Higher (434.998 g/mol) due to extended functionalization.
  • Implications : The hydrochloride salt form improves solubility in polar solvents. The sulfonyl group may increase metabolic stability compared to the carboxylic acid in N-methylglycine .

Thiazole Derivatives

A-836,339 (N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)
  • Structure: A thiazole (non-fused aromatic ring) with 4,5-dimethyl substitution and a cyclopropane-carboxamide group.
  • Key Differences :
    • Core Heterocycle: Thiazole lacks the fused benzene ring of benzothiazole, reducing aromatic conjugation.
    • Substituents: Cyclopropane-carboxamide vs. N-methylglycine.
  • Implications: The thiazole core may confer lower thermal stability and altered electronic properties.

N-Methylglycine-Containing Compounds

Azomethine Ylides Derived from N-Methylglycine
  • Structure : Reactive intermediates formed during the reaction of 3-formylchromone with N-methylglycine.
  • Key Differences : These ylides participate in 1,3-dipolar cycloadditions, forming pyrrolidine or fullerene-chromone dyads.

Table 1: Structural and Property Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiazole 4,5-Dimethyl, N-methylglycine Not reported Zwitterionic, moderate polarity
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Benzothiazole 6-Chloro, piperidinecarboxamide Not reported Lipophilic, electron-deficient ring
A-836,339 Thiazole 4,5-Dimethyl, cyclopropane-carboxamide Not reported High reactivity, strained cyclopropane
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-Chloro-7-methyl, hydrazine 291.78 mp 271–272°C, IR: 1645 cm⁻¹ (C=N)

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may parallel methods for benzothiazole derivatives, such as cyclocondensation or nucleophilic substitution. highlights N-methylglycine’s role in forming reactive intermediates, which could inform optimization strategies .
  • Further studies are needed to explore its bioactivity.
  • Physicochemical Data : Melting points, solubility, and spectroscopic data for the target compound are absent in the provided evidence, underscoring a need for experimental characterization.

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential applications in various fields.

Overview of the Compound

This compound features a benzothiazole moiety and a glycine derivative. Its unique structure contributes to its reactivity and interaction with biological systems. The compound has been studied for various therapeutic potentials, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve interference with bacterial metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. This activity is likely linked to its ability to interact with key enzymes involved in cell proliferation and survival .

The biological activity of this compound can be attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.
  • Receptor Modulation : It may bind to cellular receptors, altering their activity and influencing downstream signaling pathways.

This multifaceted mechanism allows the compound to exert diverse biological effects .

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with N-methylglycine. Common solvents include ethanol or methanol, often catalyzed by acids or bases to facilitate the reaction.

Synthetic Route Example

StepDescription
1Condensation of 4,5-dimethyl-2-aminobenzothiazole with N-methylglycine in a suitable solvent.
2Purification of the product through recrystallization or chromatography.
3Characterization using techniques like NMR and mass spectrometry.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
  • Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited selective cytotoxicity toward cancer cell lines without significantly affecting normal cells .
  • Mechanistic Insights : Research utilizing enzyme assays indicated that this compound effectively inhibited key metabolic enzymes in bacterial cells .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-AminobenzothiazoleContains amino group instead of methylglycineKnown for broad-spectrum antimicrobial activity
4-Methylthiazole DerivativesSimilar thiazole structureVarying substituents lead to different biological activities

The distinct combination of functional groups in this compound provides unique biological activities not observed in other similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine, and what key reaction conditions must be optimized?

  • Methodology :

  • Step 1 : Condensation of 4,5-dimethyl-1,3-benzothiazol-2-amine with a glycine derivative (e.g., bromoacetic acid tert-butyl ester) under basic conditions (e.g., triethylamine in THF) to form the intermediate.
  • Step 2 : Methylation of the glycine nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like NaH .
  • Step 3 : Deprotection (if tert-butyl esters are used) via acid hydrolysis (e.g., TFA/DCM).
  • Critical Parameters : Reaction temperature (0°C to room temperature), solvent polarity, and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm the presence of the N-methyl group (~3.0–3.5 ppm for CH3) and benzothiazole aromatic protons (6.8–8.0 ppm). Compare with analogs in and .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. Key metrics: R-factor < 5%, resolution < 1.0 Å .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion). Retention time comparisons with benzothiazole derivatives (e.g., ) aid identification .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental crystallographic data and predicted molecular geometries?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize the ground-state geometry. Compare bond lengths/angles with SHELX-refined X-ray data .
  • Case Study : Discrepancies in dihedral angles between benzothiazole and glycine moieties may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies improve low yields in the final methylation step of the synthesis?

  • Optimization Strategies :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the glycine nitrogen .
  • Catalyst Use : Add KI as a catalyst to accelerate SN2 methylation .
  • Reaction Monitoring : Employ in-situ FTIR to track N–H disappearance (~3300 cm⁻¹) and ensure complete methylation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting benzothiazole-binding proteins?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial virulence regulators). Focus on the benzothiazole ring’s hydrophobic pocket and glycine’s hydrogen-bonding potential .
  • Analog Synthesis : Replace 4,5-dimethyl groups with electron-withdrawing substituents (e.g., Cl, NO2) and assess activity changes. Reference analogs in and for SAR trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

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